molecular formula C19H21FN4O B4878076 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone

2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4878076
M. Wt: 340.4 g/mol
InChI Key: MRNBGDNOGOVISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as FPQ, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may be responsible for its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have a number of biochemical and physiological effects, including an increase in the levels of serotonin and dopamine in the brain, as well as a decrease in the levels of corticosterone, a stress hormone. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its high potency, which allows for smaller doses to be used. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have a low toxicity profile, making it a relatively safe compound to use in animal studies. However, one limitation of using 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). Additionally, researchers are interested in exploring the effects of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone on other neurotransmitter systems in the brain, such as the glutamatergic and GABAergic systems. Finally, there is interest in developing new methods for synthesizing 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone that are more efficient and cost-effective.

Scientific Research Applications

2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been studied extensively for its potential applications in the field of medicine. It has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-13-10-17-16(18(25)11-13)12-21-19(22-17)24-8-6-23(7-9-24)15-4-2-14(20)3-5-15/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNBGDNOGOVISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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